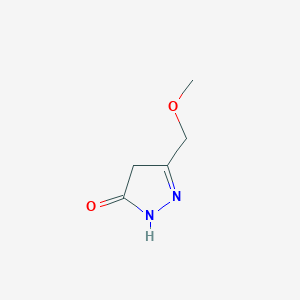

3-(methoxymethyl)-1H-pyrazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(methoxymethyl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the pyrazole ring or the methoxymethyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups onto the pyrazole ring.

Scientific Research Applications

3-(methoxymethyl)-1H-pyrazol-5(4H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars, used in the food industry and as a feedstock for the production of fuels and chemicals.

Pinacol Boronic Esters: Valuable building blocks in organic synthesis, used in various transformations including oxidations, aminations, and carbon-carbon bond formations.

Uniqueness

3-(methoxymethyl)-1H-pyrazol-5(4H)-one is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its methoxymethyl group provides additional reactivity compared to other pyrazole derivatives, making it a versatile compound in synthetic chemistry.

Biological Activity

3-(Methoxymethyl)-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound features a pyrazole ring substituted with a methoxymethyl group at position 3. This structural modification is believed to enhance its biological activity by affecting its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, potentially through the inhibition of enzymes critical for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, as evidenced by its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the modulation of inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation .

Table 2: Anti-inflammatory Activity of this compound

| Experimental Model | Effect Observed |

|---|---|

| LPS-stimulated macrophages | Reduced NO production by 50% |

| Carrageenan-induced edema | Decreased paw swelling by 30% |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis, while in anti-inflammatory contexts, it may interfere with signaling pathways that lead to the production of pro-inflammatory mediators .

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound was effective against multi-drug resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent in the face of rising antibiotic resistance .

- Inflammation Models : In vivo experiments using carrageenan-induced edema models showed significant reductions in inflammation when treated with this compound compared to controls. The results suggest that it could serve as a lead candidate for developing new anti-inflammatory drugs .

- Molecular Docking Studies : Computational studies have indicated strong binding affinities between this compound and various target proteins involved in inflammation and infection pathways, supporting its potential therapeutic applications .

Properties

IUPAC Name |

3-(methoxymethyl)-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-9-3-4-2-5(8)7-6-4/h2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVFWXLMAORXGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNC(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.